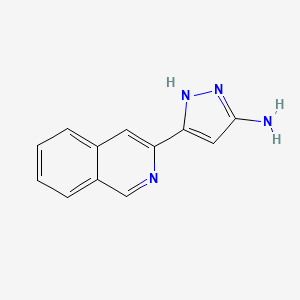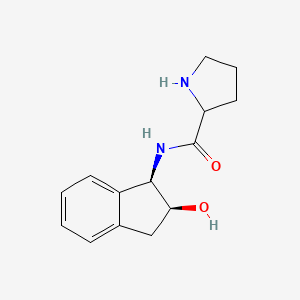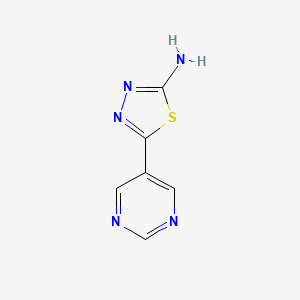
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with pyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2-Amino-5-methylpyridine: Shares a similar pyrimidine structure but lacks the thiadiazole ring.
3-(2-Amino-5-pyrimidinyl)benzoic acid: Contains a pyrimidine ring but is structurally different due to the presence of a benzoic acid moiety.
Uniqueness: 2-Amino-5-(5-pyrimidinyl)-1,3,4-thiadiazole is unique due to the presence of both the thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H5N5S |
|---|---|
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
5-pyrimidin-5-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-1-8-3-9-2-4/h1-3H,(H2,7,11) |
Clé InChI |
QDZGNBMNWHGJMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


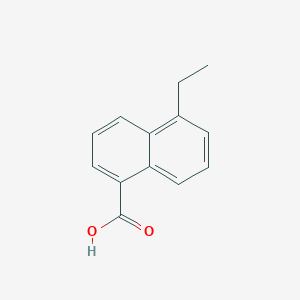
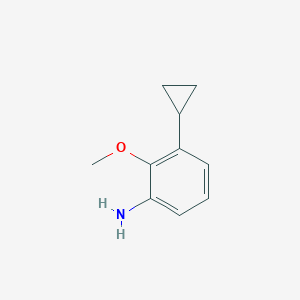
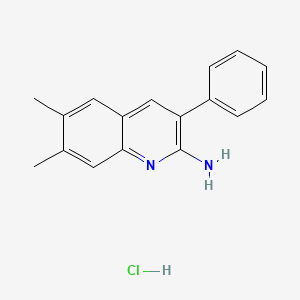
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
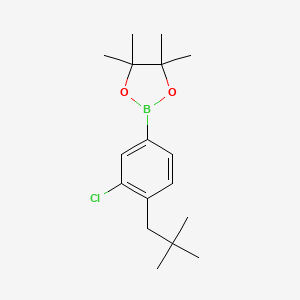
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

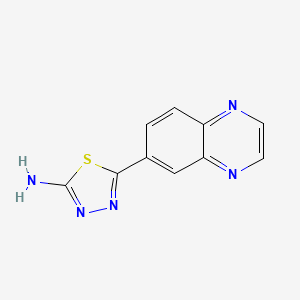
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
